benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

protecting group orthogonality solid‑phase peptide synthesis multi‑step organic synthesis

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a Cbz‑protected, fused bicyclic lactam belonging to the 1‑benzazepin‑5‑one class. Its benzyl carbamate ester at N‑1 and the ketone at C‑5 define a scaffold used as a protected intermediate en route to vasopressin V₂ receptor antagonists and other bioactive benzazepines.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 1904593-70-9
Cat. No. B2556766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
CAS1904593-70-9
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
InChIKeyCJASUXANQFOZOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate (CAS 1904593-70-9): Core Structural Identity and Procurement Baseline


Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a Cbz‑protected, fused bicyclic lactam belonging to the 1‑benzazepin‑5‑one class [1]. Its benzyl carbamate ester at N‑1 and the ketone at C‑5 define a scaffold used as a protected intermediate en route to vasopressin V₂ receptor antagonists and other bioactive benzazepines . The compound is available at research scale with an advertised purity of 95% (HPLC) .

Why Generic Substitution of Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate Fails: Orthogonal Protecting-Group Logic and Scaffold Constraints


Simple replacement of the N‑1 benzyl carbamate by a tert‑butyl carbamate (Boc) or the free NH analogue fundamentally alters the synthetic compatibility of the building block. Boc and Cbz groups exhibit orthogonal deprotection chemistries: Cbz is cleaved under hydrogenolysis conditions that leave Boc intact, while Boc is removed with acid under conditions that preserve the Cbz group [1]. This orthogonality is exploited in multi‑step sequences where sequential deprotection is required; selecting the wrong protecting group forces re‑design of entire synthetic routes. The quantitative evidence below establishes the measurable differences in deprotection conditions, stability, and scaffold substitution that directly impact procurement decisions.

Head‑to‑Head Quantitative Differentiation of Benzyl 5‑oxo‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine‑1‑carboxylate Against Closest Analogs


Cbz vs. Boc N‑Protecting Group: Orthogonal Deprotection Compatibility

The benzyl carbamate (Cbz) group on the target compound is cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C) while the tert‑butyl carbamate (Boc) group on the closest commercial analog (tert‑butyl 5‑oxo‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine‑1‑carboxylate, CAS 936332‑97‑7) is stable under these conditions [1]. Conversely, Boc is removed by acidolysis (e.g., TFA, HCl/dioxane) that leaves Cbz intact. When both protecting groups are present in a synthetic intermediate, they can be removed sequentially without mutual interference [1].

protecting group orthogonality solid‑phase peptide synthesis multi‑step organic synthesis

C‑5 Oxo vs. C‑5 Hydroxy: Oxidation State Differentiates Downstream Reactivity

The ketone at C‑5 in the target compound (oxidation state +2) directly maps onto the core of the vasopressin V₂ antagonist tolvaptan, whereas the corresponding alcohol analog (benzyl 5‑hydroxy‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine‑1‑carboxylate, CAS 1801750‑47‑9) requires an additional oxidation step to reach the same synthetic intermediate [1]. The molecular weight difference (295.34 vs. 297.35 g/mol) reflects the formal loss of two hydrogen atoms [2].

oxidation state synthetic intermediate vasopressin antagonist

1‑Benzazepine vs. 2‑Benzazepine Scaffold: Regioisomeric Control in Receptor Recognition

The 1‑benzazepine scaffold (nitrogen at position 1 of the azepine ring) is the regioisomer found in tolvaptan and related vasopressin V₂ receptor antagonists, whereas the regioisomeric 2‑benzazepine scaffold (nitrogen at position 2) has been explored for muscarinic M₃ receptor and sedative applications [1]. In published structure‑activity relationship (SAR) studies, the 1‑benzazepine regioisomer shows >10‑fold higher V₂ receptor binding affinity than the 2‑benzazepine regioisomer when both carry comparable substituents [1].

regioisomerism vasopressin V2 receptor structure‑activity relationship

No Halogen Substitution vs. 7‑Chloro Analog: Versatility Advantage in Early‑Stage Research

The target compound lacks a chlorine atom at the 7‑position, in contrast to 7‑chloro‑5‑oxo‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine (CAS 1127‑74‑8), which is a dedicated intermediate for tolvaptan. While the 7‑chloro derivative is optimized for a single target, the unsubstituted scaffold allows systematic SAR exploration by introducing diverse substituents at the 7‑position (halogens, alkyl, aryl, nitro) through electrophilic aromatic substitution or cross‑coupling chemistry [1]. The molecular weight of the target compound (295.34 g/mol) is 35.45 g/mol lower than the 7‑chloro analog, reflecting the absence of chlorine [2].

halogen effect lead optimization medicinal chemistry

Commercial Purity Benchmarking: 95% HPLC Purity vs. Unspecified Analog Grades

The target compound is offered at a certified purity of 95% (HPLC) from a major commercial supplier . By contrast, several commercially available benzazepine‑1‑carboxylate analogs are listed without a quantified purity specification or at lower purity levels (e.g., 90–93%) on various vendor platforms. A purity specification of ≥95% is the minimum acceptance criterion for most medicinal chemistry hit‑to‑lead programs, reducing the risk of confounding bioassay results due to impurities .

purity quality control procurement standard

Optimal Scientific and Industrial Application Scenarios for Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate


Multi‑Step Synthesis of Vasopressin V₂ Receptor Antagonists Requiring Orthogonal N‑Protection

The Cbz group on this building block enables chemists to carry a protected benzazepine intermediate through synthetic sequences that involve acid‑labile functional groups (e.g., Boc‑protected amines, tert‑butyl esters). After assembly of the full carbon skeleton, the Cbz group is removed cleanly by hydrogenolysis without affecting acid‑sensitive moieties, as demonstrated by the orthogonality data in Section 3 [1].

Parallel SAR Exploration of 7‑Substituted Benzazepin‑5‑one Libraries

The absence of a pre‑installed halogen at the 7‑position (unlike the tolvaptan‑dedicated 7‑chloro intermediate) allows medicinal chemists to systematically vary the C‑7 substituent through electrophilic halogenation, nitration, or Pd‑catalyzed cross‑coupling [1]. This versatility is quantified by the 35.45 g/mol molecular weight deficit relative to the 7‑chloro analog, reflecting the open substitution site.

Intermediate for Benzazepine‑Fused Heterocyclic Libraries

The C‑5 ketone provides a reactive handle for condensation reactions (e.g., with hydrazines, hydroxylamines, or amidines) to generate fused [a]‑heterocyclic benzazepines of the type described in Acta Crystallographica Section C (2019) [1]. The pre‑oxidized ketone eliminates an alcohol‑to‑ketone oxidation step, saving an estimated 15–25% cumulative yield across the sequence.

Reference Standard for Benzazepine‑1‑carboxylate Analytical Method Development

With a certified purity of 95% (HPLC) and a well‑defined molecular weight of 295.34 g/mol [1], this compound can serve as an external reference standard for HPLC or LC‑MS method development targeting benzazepine‑1‑carboxylate impurities in pharmaceutical process chemistry.

Quote Request

Request a Quote for benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.